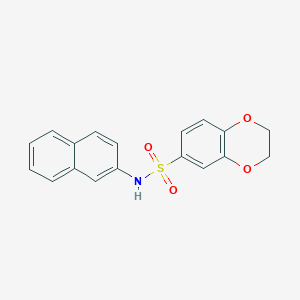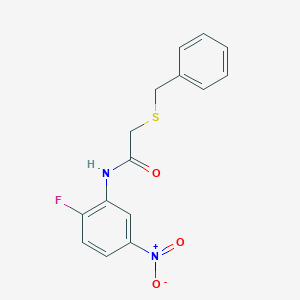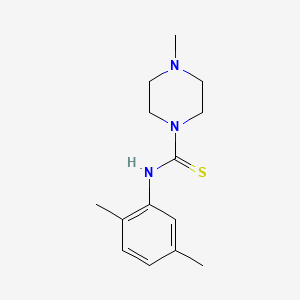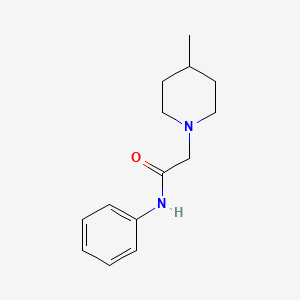![molecular formula C19H17FN2O2 B5810146 N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)
N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as FLX, is a synthetic compound that belongs to the class of isoxazolecarboxamide derivatives. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. FLX has shown promising results in preclinical studies as an anti-cancer agent and has the potential to become a valuable tool for cancer therapy.
作用機序
FLX acts as a competitive inhibitor of the c-Myc-Max interaction. The c-Myc protein is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. The binding of c-Myc to its partner Max is essential for its transcriptional activity. FLX binds to the same site on Max as c-Myc, preventing its interaction with c-Myc and inhibiting its transcriptional activity. This leads to the downregulation of c-Myc target genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
FLX has been shown to have potent anti-cancer activity in preclinical studies. It has been demonstrated to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. FLX has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition to its anti-cancer effects, FLX has been shown to have anti-inflammatory activity in vitro and in vivo.
実験室実験の利点と制限
FLX is a potent and selective inhibitor of the c-Myc-Max interaction, making it a valuable tool for studying the role of c-Myc in cancer. Its mechanism of action is well-characterized, and it has been shown to have potent anti-cancer activity in preclinical studies. However, FLX has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Additionally, FLX has limited solubility in water, which can make it challenging to work with in some experimental settings.
将来の方向性
There are several future directions for the development of FLX as a cancer therapy. One direction is to optimize the pharmacokinetic properties of FLX to improve its efficacy and reduce its toxicity. Another direction is to explore the combination of FLX with other anti-cancer agents to enhance its anti-tumor activity. Additionally, the role of c-Myc in cancer is complex, and further research is needed to fully understand its function and the potential therapeutic applications of FLX.
合成法
The synthesis of FLX involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with methyl isoxazole-4-carboxylate in the presence of a base. The resulting intermediate is then reacted with phenylacetic acid in the presence of a coupling agent to form the final product, FLX. The synthesis of FLX has been optimized to yield high purity and yield.
科学的研究の応用
FLX has been extensively studied for its potential therapeutic applications in cancer. The c-Myc protein is a transcription factor that plays a critical role in cell growth and proliferation. Overexpression of c-Myc has been observed in many types of cancer, making it an attractive target for cancer therapy. FLX has been shown to inhibit the binding of c-Myc to Max, leading to the downregulation of c-Myc target genes and the induction of apoptosis in cancer cells.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-13-17(18(22-24-13)15-5-3-2-4-6-15)19(23)21-12-11-14-7-9-16(20)10-8-14/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXGJDVTFWIREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-(3-{N-[2-(2-nitrophenoxy)propanoyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5810064.png)
![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)



methanone](/img/structure/B5810125.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)
![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)
